1-(Difluoromethoxy)-2-nitrobenzene CAS number 22225-77-0 properties
1-(Difluoromethoxy)-2-nitrobenzene CAS number 22225-77-0 properties
CAS Number: 22225-77-0
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-(Difluoromethoxy)-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical and Computational Properties
1-(Difluoromethoxy)-2-nitrobenzene is a light yellow liquid that serves as a valuable intermediate in organic synthesis.[1] Its unique combination of a difluoromethoxy group and a nitro group on a benzene ring makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. The introduction of the difluoromethoxy (-OCHF2) group can significantly enhance the pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity.
Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-2-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | ChemScene |
| Molecular Weight | 189.12 g/mol | ChemScene |
| Physical Form | Liquid | Sigma-Aldrich |
| Appearance | Light yellow | NINGBO INNO PHARMCHEM CO.,LTD. |
| Purity | ≥97% - ≥98% | Sigma-Aldrich, ChemScene |
| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg | PubChem |
| Density | 1.4 ± 0.1 g/cm³ | PubChem |
| Flash Point | 104.6 ± 24.6 °C | PubChem |
| Refractive Index | 1.494 | PubChem |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Table 2: Computational Chemistry Data
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | ChemScene |
| logP | 2.1962 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
Synthesis and Purification: Experimental Protocols
The synthesis of 1-(Difluoromethoxy)-2-nitrobenzene is typically achieved through the difluoromethylation of 2-nitrophenol. The following protocol is based on established methods for the synthesis of difluoromethoxy nitrobenzene isomers.[1][2]
Synthesis of 1-(Difluoromethoxy)-2-nitrobenzene
This procedure involves the reaction of 2-nitrophenol with a difluoromethylating agent in the presence of a base and a phase-transfer catalyst.[1][2]
Materials:
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2-Nitrophenol (o-NP)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Difluorochloromethane (ClCHF₂)
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Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
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Water (H₂O)
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Organic solvent for extraction (e.g., Ethyl acetate)
Equipment:
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Four-neck round-bottom flask
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Reflux condenser
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Mechanical stirrer
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Thermometer
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Gas inlet tube
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Separatory funnel
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Rotary evaporator
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Steam distillation apparatus
Procedure:
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In a four-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-nitrophenol and sodium hydroxide in water.
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Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.
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Heat the reaction mixture to a temperature between 40-100°C with vigorous stirring.[2]
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Once the desired temperature is reached, begin to bubble difluorochloromethane gas through the reaction mixture. The molar ratio of 2-nitrophenol to difluorochloromethane can range from 1:1 to 1:10.[2]
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Maintain the reaction at the set temperature for 1 to 40 hours, monitoring the progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and separate the organic phase.
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Wash the organic phase with an alkaline solution followed by water to remove unreacted starting materials and salts.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1-(Difluoromethoxy)-2-nitrobenzene can be purified by steam distillation to yield a product with a purity of >98%.[1]
Procedure:
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Set up a steam distillation apparatus with the crude product in the distilling flask.
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Pass steam through the flask to co-distill the product with water.
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Collect the distillate, which will consist of two phases: an aqueous phase and the organic product.
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Separate the organic layer and dry it to obtain the purified 1-(Difluoromethoxy)-2-nitrobenzene.
Analytical Methods
The purity and identity of 1-(Difluoromethoxy)-2-nitrobenzene can be assessed using a variety of standard analytical techniques applicable to nitroaromatic compounds.[3]
Table 3: Recommended Analytical Methods
| Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detector: UV at a suitable wavelength. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Column: Capillary column suitable for aromatic compounds; Carrier Gas: Helium; Detector: Mass Spectrometer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR, ¹³C NMR, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for C-O-C, NO₂, Ar-H, and C-F bonds. |
Applications in Drug Development
1-(Difluoromethoxy)-2-nitrobenzene is a key building block in medicinal chemistry, primarily utilized for the introduction of the difluoromethoxy group into potential drug candidates. The nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine, which can then undergo a wide range of reactions such as amide bond formation or participation in coupling reactions.
The presence of the difluoromethoxy group can confer several advantageous properties to a drug molecule:
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Enhanced Metabolic Stability: The C-F bonds are strong and less susceptible to metabolic cleavage, which can increase the half-life of a drug.
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Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
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Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
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Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the overall conformation of the molecule, potentially leading to improved binding affinity for its target.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-(Difluoromethoxy)-2-nitrobenzene.
Role in Drug Discovery
This diagram illustrates the logical flow of how 1-(Difluoromethoxy)-2-nitrobenzene is utilized as a building block in the drug discovery process.
Impact of the Difluoromethoxy Group on Drug Properties
The following diagram illustrates the logical relationship between the incorporation of the difluoromethoxy group and the resulting beneficial changes in the properties of a drug candidate.
